molecular formula C17H15ClIN3O2S B3482332 2-chloro-5-iodo-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide

2-chloro-5-iodo-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide

Cat. No.: B3482332
M. Wt: 487.7 g/mol
InChI Key: VXYNRCJPKVMFRI-UHFFFAOYSA-N
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Description

2-chloro-5-iodo-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide is an organic compound characterized by its complex structure, which includes chloro, iodo, and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-iodo-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of chloro and iodo groups into the benzene ring.

    Amidation: Formation of the amide bond by reacting the halogenated benzene with propanoylamine.

    Thioamide Formation: Conversion of the amide to a thioamide using appropriate sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-iodo-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (for halogen exchange) or organolithium compounds.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2-chloro-5-iodo-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-chloro-5-iodo-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-iodo-N-{[3-(acetylamino)phenyl]carbamothioyl}benzamide
  • 2-chloro-5-iodo-N-{[3-(butanoylamino)phenyl]carbamothioyl}benzamide

Uniqueness

2-chloro-5-iodo-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-5-iodo-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClIN3O2S/c1-2-15(23)20-11-4-3-5-12(9-11)21-17(25)22-16(24)13-8-10(19)6-7-14(13)18/h3-9H,2H2,1H3,(H,20,23)(H2,21,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYNRCJPKVMFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClIN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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